DSPE-succinic acid

Chemical stability Liposome circulation PEG-lipid conjugate

Standard DSPE or PEGylated lipids cannot replace true covalent conjugation for targeted nanocarriers. DSPE-succinic acid (DSPE-COOH) solves this with a terminal carboxylic acid for amide bond formation without PEG steric hindrance. - **Precise bioconjugation**: Activate via EDC/NHS for stable antibody, peptide, or drug attachment (e.g., DSPE-Doxorubicin prodrugs). - **BBB advantage**: Succinimide-modified liposomes show elevated brain endothelial cell uptake. - **Zeta potential control**: 1-10 mol% incorporation tunes surface charge & colloidal stability. Available for immediate research supply.

Molecular Formula C45H86NO11P
Molecular Weight 848.1 g/mol
Cat. No. B12397511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-succinic acid
Molecular FormulaC45H86NO11P
Molecular Weight848.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1
InChIKeyYHASCFOFGLKNAQ-VQJSHJPSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-succinic acid for Targeted Drug Delivery


DSPE-succinic acid (CAS 248253-94-3), also known as 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), is a functionalized phospholipid derivative comprising a distearoylphosphatidylethanolamine (DSPE) backbone covalently linked to a succinic acid moiety, which introduces a terminal carboxylic acid (-COOH) group . This amphiphilic compound self-assembles into lipid bilayers, liposomes, and nanoparticles, serving as a versatile nanocarrier platform for therapeutic agents including small-molecule drugs, nucleic acids (mRNA/DNA), and imaging probes [1]. The terminal carboxylic acid enables covalent bioconjugation with amine-containing ligands, antibodies, peptides, or polymers via standard EDC/NHS or HATU-mediated amide bond formation [2].

Liposome surface functionalization via covalent bioconjugation
Single carboxylic acid handle for EDC/NHS amide coupling
Short rigid linker avoids PEG steric hindrance in targeted delivery research

Why DSPE-succinic acid Cannot Be Replaced


Generic substitution of DSPE-succinic acid with other functionalized DSPE derivatives (e.g., DSPE-PEG-COOH, DSPE-glutaric acid, DSPE-maleimide, DSPE-amine) is scientifically unsound due to fundamental differences in chemical structure that dictate conjugation chemistry, linker length and flexibility, in vivo stability, and ultimate formulation performance [1]. The succinic acid linker provides a specific four-carbon spacer between the DSPE anchor and the reactive carboxyl group, which differs from the longer, more flexible glutaric acid linker (five carbons) or PEG-based spacers, directly impacting the accessibility and orientation of conjugated ligands on the liposomal surface [2]. Furthermore, the chemical stability of the succinate ester/amide linkage in biological environments is distinct from that of other linkers (e.g., carbamate, maleimide-thioether), with documented lability under certain physiological conditions that may be exploited for triggered release but precludes simple interchangeability [3].

Chemistry Unmodified DSPE lacks the terminal carboxyl group; stable ligand attachment requires a reactive handle absent in passive phospholipids.
Linker DSPE-PEG introduces a flexible spacer that may reduce ligand surface density and sterically hinder target binding, unlike the compact succinic acid linker.
Uptake Surface chemistry influences cellular uptake; succinimide-modified liposomes show elevated uptake in brain endothelial models, a property not replicated by glucose-modified alternatives.

Key Evidence for DSPE-succinic acid


Covalent Bioconjugation via EDC/NHS Chemistry

In a direct head-to-head comparison of four chemical linkages between PEG and DSPE, the succinate linkage exhibited the highest chemical lability, with faster degradation rates compared to carbamate and amide linkages [1]. While DSPE-succinic acid itself lacks the PEG spacer, this evidence establishes that the succinate bond in DSPE-succinic acid is intrinsically more labile than alternative linkers, a property that can be leveraged for pH-sensitive or enzyme-triggered release strategies.

Covalent bioconjugation
Class-level inference
One carboxylic acid per molecule vs. unmodified DSPE (0) and PEGylated analogs with flexible spacer
Enables stoichiometric surface modification; shorter linker may support higher ligand density compared to PEG-COOH.
Reaction conditions: EDC/sulfo-NHS, pH 5.5–6.5.
Chemical stability Liposome circulation PEG-lipid conjugate

Enhanced Uptake in Brain Endothelial Cells

DSPE-succinic acid provides a terminal carboxylic acid that is readily activated with EDC/NHS or HATU to form stable amide bonds with amine-containing molecules . Unlike DSPE-PEG-COOH, which introduces a flexible PEG spacer of varying length (e.g., 2000 Da) that can alter ligand presentation and reduce membrane anchoring efficiency, DSPE-succinic acid offers a short, rigid spacer (succinyl) that positions conjugated ligands closer to the liposome surface, potentially enhancing multivalent interactions and reducing steric hindrance in certain applications [1].

BBB cellular uptake
Head-to-head comparison
Succinimide-modified liposomes exhibited the highest uptake saturation in bEnd.3 cells among tested formulations
Supports blood-brain barrier penetration research; uptake advantage not observed with glucose-modified controls.
Incubation: 100–1000 µM, 1–3 h; murine brain endothelial model.
Bioconjugation Targeted drug delivery Liposome functionalization

Intermediate for DSPE-Doxorubicin Synthesis

While not a direct study of DSPE-succinic acid, a direct comparison of lipid anchors in PEG-PE conjugates demonstrated that DSPE provides significantly better membrane anchoring and in vivo retention than POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) [1]. Liposomes formulated with MePEG2000-S-DSPE showed minimal loss of the PEG coating in vivo and prolonged circulation lifetimes, whereas MePEG2000-S-POPE conjugates were rapidly cleared due to exchange of the entire PEG-lipid conjugate from the membrane. This establishes DSPE as the superior anchor for functionalized lipids.

Lipid-drug conjugate precursor
Supporting evidence
Required intermediate for DSPE-doxorubicin synthesis via EDC/NHS amide bond formation
Enables stable covalent drug incorporation into liposomal bilayers, reducing premature leakage compared to passive encapsulation.
Prodrug strategy documented for triple-negative breast cancer research models.
Lipid anchor Membrane retention PEGylated liposomes

Applications of DSPE-succinic acid


Lipid-Drug Conjugate Synthesis for Cancer Therapy

DSPE-succinic acid is ideal for constructing ligand-targeted liposomes when a short, non-PEGylated linker is desired to minimize steric shielding of the targeting moiety. The terminal carboxyl group can be activated using EDC/NHS chemistry to covalently attach amine-containing targeting ligands (e.g., antibodies, peptides, folate) directly to the liposomal surface, enabling precise cellular targeting . This approach is particularly valuable when a PEG spacer might hinder receptor recognition or when a more rigid, surface-proximal ligand presentation is advantageous.

Surface Functionalization for Active Targeting

The inherent lability of the succinate linkage under certain physiological conditions (e.g., acidic endosomal pH or in the presence of esterases) can be exploited to design stimuli-responsive drug delivery systems . Formulations incorporating DSPE-succinic acid may exhibit enhanced release of conjugated or encapsulated payloads in specific microenvironments, such as the tumor interstitium or intracellular compartments, providing a built-in trigger mechanism distinct from more stable linkers.

Nanocarriers for Blood-Brain Barrier Penetration

DSPE-succinic acid serves as a key intermediate for the in-house synthesis of DSPE-PEG-COOH conjugates with defined PEG molecular weights and terminal functionalities . Researchers can react the carboxyl group of DSPE-succinic acid with amine-terminated PEG (NH2-PEG-X) to generate DSPE-PEG-X conjugates (where X = -COOH, -OH, -NH2, -biotin, etc.), offering greater control over PEG length and functional group identity compared to purchasing pre-made conjugates. This is particularly valuable for optimizing pharmacokinetic profiles and ligand presentation in advanced nanomedicine development.

Application
Selection Property
Validation Focus
Lipid-drug conjugate synthesis for cancer cell models
Covalent lipid-drug conjugation handle
Drug retention vs. passive encapsulation in serum-containing media
Active targeting ligand attachment on nanoparticle surfaces
Surface ligand conjugation site
Targeting ligand density and receptor-mediated uptake in vitro
Blood-brain barrier penetration research (glioblastoma models)
Succinimide/succinic acid surface chemistry
Cellular uptake kinetics in brain endothelial models
Pharmacokinetic tuning via charge-modulated liposomes
Charge-modulated surface zeta potential
Colloidal stability and protein corona modulation in biological fluids

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